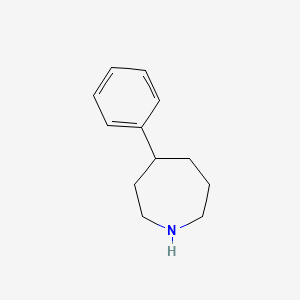

4-Phenylazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12/h1-3,5-6,12-13H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKQOPMYYACTFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993988 | |

| Record name | 4-Phenylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73252-01-4, 7500-40-5 | |

| Record name | Hexahydro-4-phenyl-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73252-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylazepane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Phenylazepane and Its Derivatives

Strategies for Seven-Membered Ring Cyclization and Stereochemical Control

The construction of the seven-membered azepane ring with precise control over the arrangement of its substituents is a primary hurdle in its synthesis. Traditional methods often involve multi-step syntheses of linear precursors followed by cyclization, which can be inefficient and limit synthetic versatility. rwth-aachen.de

The stereoselective synthesis of azepane rings is complicated by several factors. The primary challenges include the difficulty of cyclization to form the seven-membered ring and the subsequent control of the configuration at multiple stereocenters. acs.orgnih.gov The increased flexibility of the seven-membered ring compared to smaller rings introduces a higher entropic barrier to cyclization. Furthermore, this flexibility makes it more difficult to predict and control the facial selectivity of reactions on the ring, leading to mixtures of diastereomers. Achieving high stereocontrol often requires the use of chiral auxiliaries, asymmetric catalysts, or substrate-controlled approaches where existing stereocenters direct the formation of new ones. nih.gov

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of unsaturated rings, including the precursors to azepanes. wikipedia.org This reaction typically involves the intramolecular metathesis of a diene using a ruthenium catalyst, such as a Grubbs catalyst, to form a cycloalkene and volatile ethylene. wikipedia.orgbeilstein-journals.org The resulting cyclic alkene, a dihydroazepine, can then be reduced to the saturated azepane ring.

This approach offers broad functional group tolerance and has been successfully applied to the synthesis of a wide range of heterocycles. wikipedia.orgresearchgate.net For the synthesis of 4-phenylazepane derivatives, a suitable N-protected diene precursor would undergo RCM to form the corresponding 2,3,4,7-tetrahydro-1H-azepine. Subsequent hydrogenation of the double bond yields the desired saturated azepane scaffold. researchgate.net The efficiency of the RCM reaction can be influenced by the nature of the substituents on the diene and the choice of catalyst. researchgate.net

Table 1: Examples of Ruthenium Catalysts Used in Ring-Closing Metathesis

| Catalyst Name | Generation | Key Features |

|---|---|---|

| Grubbs Catalyst | First | High activity, but sensitive to air and moisture. |

| Hoveyda-Grubbs Catalyst | Second | Increased stability and activity, particularly for hindered substrates. |

This table is generated based on common knowledge of RCM catalysts and their general characteristics.

The Beckmann rearrangement provides a classic method for ring expansion, allowing for the conversion of cyclic ketones into lactams. wikipedia.org In the context of azepane synthesis, a functionalized 4-piperidone, such as 4-phenyl-4-piperidone, can serve as a key precursor. rwth-aachen.defederalregister.govfederalregister.gov

The synthesis proceeds by first converting the ketone to its corresponding oxime using hydroxylamine. masterorganicchemistry.com This oxime is then treated with an acid catalyst (such as sulfuric acid, polyphosphoric acid, or others) to induce the rearrangement. wikipedia.orgmasterorganicchemistry.com The group anti-periplanar to the oxime's hydroxyl group migrates, leading to the formation of a seven-membered caprolactam. This lactam can then be reduced, for example using lithium aluminum hydride, to yield the final this compound. This strategy is a well-established method, though it often requires harsh acidic conditions. rwth-aachen.demdpi.com The synthesis of the precursor, 4-piperidone, is a critical step, and it is recognized as a precursor in various synthetic pathways. federalregister.govfederalregister.govincb.org

Reaction Scheme: Beckmann Rearrangement for Azepane Synthesis

Oxime Formation: 4-Phenyl-4-piperidone + Hydroxylamine → 4-Phenyl-4-piperidone oxime

Rearrangement: 4-Phenyl-4-piperidone oxime + Acid Catalyst → 5-Phenyl-hexahydro-azepin-2-one (a caprolactam)

Reduction: 5-Phenyl-hexahydro-azepin-2-one + Reducing Agent → this compound

An alternative strategy for constructing the azepane ring involves the manipulation of pre-existing carbocyclic scaffolds. thieme-connect.comresearchgate.net This method offers the potential for high stereocontrol, as the stereochemistry of the starting carbocycle can be transferred to the final heterocyclic product.

The process begins with a substituted cycloalkene, such as a cyclohexene (B86901) derivative. The carbon-carbon double bond is subjected to oxidative cleavage, which can be achieved through methods like ozonolysis or osmium-catalyzed dihydroxylation followed by periodate cleavage. thieme-connect.comresearchgate.net This ring-opening step generates a linear dialdehyde (B1249045) intermediate. The subsequent and final step is a double reductive amination, where the dialdehyde is reacted with a primary amine (e.g., ammonia or a protected amine equivalent) in the presence of a reducing agent. This one-pot reaction forms two new carbon-nitrogen bonds and closes the ring to form the desired azepane. researchgate.net The stereochemical outcome of the final product is dictated by the stereocenters present in the initial carbocyclic precursor.

Dearomative Ring Expansion Strategies

Dearomative strategies provide innovative and powerful routes to complex cyclic systems by transforming flat, aromatic precursors into three-dimensional saturated rings. These methods can significantly shorten synthetic sequences.

A recently developed and highly effective strategy for the synthesis of complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. nih.govmanchester.ac.uk This method transforms a six-membered benzene ring into a seven-membered azepine system in a single step, which is then reduced to the azepane. nih.govmanchester.ac.uk

The process is initiated by irradiating a nitroarene with blue light, which converts the nitro group into a highly reactive singlet nitrene intermediate. nih.govmanchester.ac.ukthieme-connect.com This nitrene can then undergo a series of transformations, including insertion into a C-H bond and electrocyclic ring opening, to expand the aromatic ring by one nitrogen atom, forming a 3H-azepine intermediate. thieme-connect.comresearchgate.netacs.org This intermediate can then be trapped and subsequently hydrogenated to provide the fully saturated polysubstituted azepane. nih.govmanchester.ac.uk This two-step sequence (photochemical ring expansion followed by hydrogenation) allows for the rapid construction of the azepane core from readily available and inexpensive nitroarenes. thieme-connect.com

Table 2: Reaction Conditions for Photochemical Ring Expansion of a Nitroarene

| Step | Reagents and Conditions | Product Type | Yield |

|---|---|---|---|

| Photochemical N-insertion | Nitroarene, P(Oi-Pr)₃, Et₂NH, Blue LEDs, rt | 3H-Azepine | High Yield rwth-aachen.de |

Data compiled from reported synthetic protocols. rwth-aachen.deresearchgate.net

Singlet Aryl Nitrene Reactivity and Mechanism

The generation and subsequent reaction of singlet aryl nitrenes provide a powerful method for the synthesis of azepine derivatives through ring-expansion reactions. A contemporary strategy involves the photochemical dearomative ring expansion of simple nitroarenes. nih.gov This process, mediated by blue light at room temperature, facilitates the conversion of a nitro group into a highly reactive singlet nitrene. nih.govresearchgate.net

Cycloaddition and Annulation Approaches

Cycloaddition and annulation reactions are powerful, convergent strategies for constructing the seven-membered azepane ring system, allowing for the rapid assembly of molecular complexity.

A facile, two-step formal [5+2] cycloaddition has been developed for the synthesis of functionalized azepin-4-ones, which are precursors to azepanes. nih.govscispace.com This methodology utilizes a relatively understudied photochemical rearrangement. nih.govnih.gov The process begins with the condensation of readily available pyrrolidinones and various aldehydes to form N-vinylpyrrolidinone intermediates. nih.gov

In the second step, these intermediates undergo a photochemical, photo-Fries-like rearrangement to expand the five-membered pyrrolidinone ring into a seven-membered azepin-4-one. scispace.com This transformation allows for the creation of densely functionalized azepane derivatives. nih.gov Reaction conditions can be optimized to enhance yields; for instance, using THF as a solvent and conducting the reaction at high dilution (e.g., 0.02 M) can disfavor competitive polymerization and dimerization pathways, leading to improved outcomes. nih.gov

| Entry | Solvent | Concentration (M) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzene | 0.1 | 48 | 32 |

| 2 | THF | 0.1 | 24 | 48 |

| 3 | THF | 0.02 | 48 | 62 |

Data derived from optimization studies of the photochemical rearrangement of N-vinylpyrrolidinone. nih.gov

A highly stereoselective, convergent method to access densely substituted azepanones involves the Lewis acid-catalyzed (4+3) annulative addition of donor-acceptor cyclopropanes (DACs) with 2-aza-1,3-dienes. nih.govnih.gov This reaction provides a direct route to the azepane core under mild conditions. nih.gov

Among various Lewis acids, ytterbium triflate (Yb(OTf)₃) has proven to be a particularly effective catalyst for this transformation, affording the desired azepanone products in good to excellent yields and with high diastereoselectivity. nih.govnih.govresearchgate.net The reaction scope includes both electron-rich (hetero)aryl and alkenyl, as well as amino-substituted cyclopropanes. researchgate.net The resulting cycloadducts are versatile substrates for further chemical modifications. nih.gov

The development of an asymmetric variant of the (4+3) annulation of DACs and azadienes enables the synthesis of enantioenriched azepanones. nih.gov Enantioselectivity is achieved by employing a chiral catalyst system. Specifically, the combination of copper (II) triflate (Cu(OTf)₂) with a chiral trisoxazoline (Tox) ligand facilitates the enantioselective transformation. nih.govnih.gov

The use of the (S)-CyTox ligand has been shown to induce asymmetry in the cycloaddition, paving the way for the synthesis of optically active azepane derivatives. nih.govresearchgate.net This approach demonstrates the power of chiral ligands in controlling the stereochemical outcome of annulation reactions for the construction of complex heterocyclic frameworks. nih.gov

| Catalyst | Ligand | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Yb(OTf)₃ | None | Up to 99% | >20:1 | N/A |

| Cu(OTf)₂ | (S)-CyTox | Variable | High | Achieved |

Comparative data for diastereoselective and enantioselective (4+3) annulation reactions. nih.govresearchgate.net

Directed Functionalization and Derivatization

Directly modifying C-H bonds offers an atom-economical and efficient strategy for synthesizing and derivatizing complex molecules like azepanes, bypassing the need for pre-functionalized substrates.

A copper-catalyzed formal [5+2] aza-annulation represents a direct C-H functionalization approach to construct the azepane skeleton. uts.edu.au This method involves the reaction of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes, featuring the selective functionalization of a distal, unactivated C(sp³)–H bond. uts.edu.au

The proposed mechanism involves a radical pathway initiated by a 1,5-hydrogen atom transfer (HAT) of N-radicals. This is followed by the facile coupling of the resulting alkyl radical with the 1,3-diene/enyne and subsequent C–N bond formation to construct the azepane motif. uts.edu.au This strategy showcases a broad substrate scope and allows for the late-stage modification of complex molecules, including pharmaceuticals and natural products. uts.edu.au

Cross-Coupling Reactions (e.g., Suzuki Coupling) for Azepene Derivatives

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. In the context of azepine synthesis, the intramolecular Suzuki-Miyaura reaction has emerged as a powerful strategy for the construction of the seven-membered ring. This approach is valued for its mild reaction conditions, stereospecificity, and the generation of non-toxic boron by-products nih.gov.

The intramolecular Suzuki-Miyaura coupling is particularly advantageous for the synthesis of medium-sized rings and macrocycles, which can be challenging to form using other cyclization methods nih.govnih.gov. The reaction involves a precursor molecule containing both a boronic acid (or ester) and a halide (or triflate) functionality, which upon treatment with a palladium catalyst and a base, undergoes cyclization. While direct examples of Suzuki coupling to form a simple this compound are not prevalent in the reviewed literature, the methodology has been successfully applied to construct complex fused azepine systems. For instance, the synthesis of 7-aryl derivatives of N-methyl-5-azaindoline has been achieved through Suzuki cross-coupling, demonstrating the utility of this reaction in functionalizing nitrogen-containing heterocyclic systems princeton.edu.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, particularly in intramolecular applications where the formation of the desired ring size is in competition with intermolecular side reactions.

| Reactants | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | tBu3PPd(Ph)Br | CsF | Toluene/Water | Polyfluorene | High | (General methodology for poly(p-phenylene) synthesis is described) |

| 4-bromophenol, phenylboronic acid | Pd on porous glass | Various | Water | 4-phenylphenol | >90 | (Example of intermolecular Suzuki coupling) caltech.edu |

This table illustrates representative Suzuki-Miyaura coupling reactions. While not specific to this compound, they demonstrate the general conditions and applicability of the reaction for C-C bond formation involving aromatic rings.

Iridium-Catalyzed α-Alkynylation of Cyclic Eneformamides

A modular and regioselective method for the functionalization of cyclic amines involves the iridium-catalyzed α-alkynylation of cyclic nonaromatic eneformamides nih.gov. This chelation-assisted dehydrogenative alkynylation provides a direct route to introduce an alkynyl group at the α-position of a cyclic amine precursor. The resulting versatile eneformamidynes can be further transformed into various saturated cyclic amines and azabicyclic architectures nih.gov.

This synthetic strategy is step-economical and proceeds under iridium catalysis, coupling cyclic eneformamides with terminal alkynes. The formyl group on the nitrogen atom acts as a directing group, facilitating the regioselective C-H activation at the α-position. This methodology is applicable to the synthesis of functionalized azepane derivatives, providing a pathway to introduce carbon-based substituents at the C2 position of the azepane ring.

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling reactions have emerged as a powerful strategy for the formation of C-C bonds, utilizing readily available carboxylic acids as coupling partners in place of traditional organometallic reagents researchgate.net. This approach is particularly attractive as it releases carbon dioxide as the only byproduct. The merger of photoredox catalysis with nickel catalysis has enabled the decarboxylative arylation of α-amino acids, providing a direct route to benzylic amine structures nih.govresearchgate.netacs.org.

This methodology can be conceptually applied to the synthesis of this compound, where a suitable azepane-4-carboxylic acid could serve as the precursor. The reaction mechanism typically involves the oxidation of the carboxylate to generate a carboxyl radical, which then undergoes facile decarboxylation to form an alkyl radical. This radical can then be intercepted by a nickel catalyst in a cross-coupling cycle with an aryl halide to form the desired C(sp³)–C(sp²) bond nih.gov. The reaction conditions are generally mild and tolerant of various functional groups. While the direct decarboxylative arylation of azepane-4-carboxylic acid to form this compound is a plausible synthetic route, specific examples in the literature are still emerging. However, the successful application of this method to other cyclic amino acids, such as those for the synthesis of complex morpholines, highlights its potential for the synthesis of this compound and its derivatives nih.gov.

Asymmetric Synthesis and Chiral Induction

The development of asymmetric methods to control the stereochemistry of the this compound core is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific enantiomeric form.

Asymmetric Conjugate Addition to α,β-Unsaturated Lactams

Asymmetric conjugate addition reactions are a powerful tool for the enantioselective formation of carbon-carbon bonds. In the context of azepane synthesis, the conjugate addition of organometallic reagents to α,β-unsaturated lactams (seven-membered cyclic amides) provides a direct route to chiral 4-substituted azepan-2-ones. These intermediates can then be further manipulated to afford the desired this compound derivatives.

While conjugate additions to α,β-unsaturated amides and lactams can be challenging due to their lower reactivity compared to corresponding esters and ketones, significant progress has been made in developing catalytic asymmetric versions of this reaction acs.org. One successful approach involves the use of copper catalysts with chiral ligands to control the stereochemical outcome of the addition of organometallic reagents, such as organozinc or Grignard reagents, to the α,β-unsaturated lactam.

Furthermore, a highly diastereoselective and enantioselective synthesis of polysubstituted azepanes has been achieved through a conjugate addition sequence involving a lithiated N-Boc-allylamine derivative and a β-aryl α,β-unsaturated ester digitellinc.com. This method, mediated by the chiral ligand (-)-sparteine, allows for the construction of enantioenriched azepane rings with control over multiple stereocenters digitellinc.com.

| Nucleophile | Substrate | Catalyst/Ligand | Product | Diastereomeric Ratio | Enantiomeric Excess (%) |

| Lithiated N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines | β-aryl α,β-unsaturated esters | (-)-sparteine | 4,5,6- and 3,4,5,6-substituted azepanes | High | High |

This table summarizes a key asymmetric conjugate addition approach for the synthesis of substituted azepanes, highlighting the high levels of stereocontrol achievable. digitellinc.com

Catalytic α-Deracemization via Photoredox Deprotonation and Enantioselective Protonation

Catalytic deracemization is an atom-economical method for converting a racemic mixture into a single enantiomer. For the synthesis of chiral 4-substituted azepan-2-ones, a catalytic α-deracemization strategy can be employed. This approach involves the selective removal of a proton from the α-carbon of one enantiomer of the racemic lactam, followed by a stereoselective protonation of the resulting achiral enolate to generate the desired enantiomer in excess.

Recent advances in photoredox catalysis have enabled novel deracemization strategies. One such method involves the synergistic combination of a photocatalyst and a chiral proton source. The photocatalyst can facilitate the deprotonation step by generating a reactive radical species, while a chiral Brønsted acid or base can then control the enantioselectivity of the subsequent protonation. While specific applications of this photoredox deprotonation/enantioselective protonation strategy to 4-phenylazepan-2-one are not yet widely reported, the deracemization of other cyclic ketones and lactams has been successfully demonstrated.

A chemoenzymatic approach has also been developed for the synthesis of enantioenriched 2-aryl azepanes through deracemization using monoamine oxidases nih.gov. This biocatalytic method provides an alternative route to chiral azepane derivatives.

Role of Chiral Catalysts and Bases in Enantioselective Transformations

The success of asymmetric synthesis relies heavily on the use of chiral catalysts and reagents that can effectively transfer stereochemical information to the substrate. In the enantioselective synthesis of this compound and its derivatives, chiral catalysts and bases play a crucial role in a variety of transformations.

Chiral Catalysts:

Transition Metal Catalysts: Chiral transition metal complexes, typically composed of a metal center and a chiral ligand, are widely used in asymmetric catalysis nih.gov. In the context of azepane synthesis, chiral palladium catalysts are employed in asymmetric allylic alkylations to construct optically active precursors nih.gov. Chiral copper complexes are used in asymmetric conjugate additions to α,β-unsaturated lactams to introduce the phenyl group at the 4-position with high enantioselectivity acs.org.

Organocatalysts: Chiral organocatalysts, which are small organic molecules, have emerged as a powerful alternative to metal-based catalysts nih.gov. Chiral amines, such as proline and its derivatives, can catalyze enantioselective aldol and Michael reactions, which can be adapted for the synthesis of chiral azepane precursors.

Chiral Bases: Chiral Brønsted bases are essential components in many asymmetric transformations. They can act as catalysts by deprotonating a substrate to form a chiral enolate or by activating a nucleophile through hydrogen bonding researchgate.net. In the asymmetric synthesis of substituted azepanes, a chiral base like (-)-sparteine, in combination with an organolithium reagent, can mediate the enantioselective deprotonation of an allylic amine, which is a key step in a conjugate addition sequence digitellinc.com. The design of the chiral base is critical, as a delicate balance between its basicity and the acidity of the nucleophile is required for efficient and selective catalysis researchgate.net.

The development of new chiral catalysts and bases continues to be a major focus of research, aiming to provide more efficient, selective, and sustainable methods for the synthesis of enantiopure compounds like this compound.

Synthesis of Specific this compound Derivatives for Research Applications

Synthesis of Ethyl 1-Methyl-4-phenylazepane-4-carboxylate

The synthesis of ethyl 1-methyl-4-phenylazepane-4-carboxylate can be approached through a multi-step process commencing with the formation of the this compound core structure, followed by functionalization. A common strategy for constructing the seven-membered azepane ring is the Beckmann rearrangement of a substituted cyclohexanone oxime.

Step 1: Synthesis of 4-Phenylcyclohexanone (B41837)

The synthesis begins with the commercially available 4-phenylcyclohexanone. This starting material can be prepared through various methods, including the ruthenium-catalyzed reaction of tributylamine with 4-phenylcyclohexanone to yield substituted derivatives, or via the hydrogenation of 4-phenylphenol followed by oxidation. google.com

Step 2: Formation of 4-Phenylcyclohexanone Oxime

4-Phenylcyclohexanone is then converted to its corresponding oxime. This is a standard condensation reaction where the ketone reacts with hydroxylamine, typically in the presence of a mild acid or base catalyst. iucr.orgwikipedia.orgyoutube.com The reaction proceeds by nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.

Step 3: Beckmann Rearrangement to 5-Phenylazepan-2-one

The pivotal step in forming the azepane ring is the Beckmann rearrangement of 4-phenylcyclohexanone oxime. wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by strong acids such as sulfuric acid, polyphosphoric acid, or with reagents like tosyl chloride or phosphorus pentachloride. wikipedia.org The rearrangement involves the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group, leading to the formation of a seven-membered lactam, 5-phenylazepan-2-one. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime.

Step 4: Synthesis of a Diester Precursor for Dieckmann Condensation

An alternative and often more direct route to the 4-carboxy-4-phenylazepane scaffold is through an intramolecular Dieckmann condensation. nih.govnih.gov This involves the preparation of a suitable acyclic diester. The synthesis would start from N-benzyl-N-(2-cyanoethyl)aniline, which can be alkylated with ethyl chloroacetate to introduce the two ester arms. Hydrolysis of the nitrile followed by esterification would yield the required diester precursor.

Step 5: Dieckmann Condensation

The prepared diester undergoes an intramolecular condensation reaction in the presence of a strong base, such as sodium ethoxide, to form a cyclic β-keto ester. nih.govnih.gov This reaction is a powerful method for forming five- and six-membered rings, and can also be applied to the formation of seven-membered rings like azepane.

Step 6: N-Methylation and Esterification

Following the formation of the 4-carboxy-4-phenylazepane intermediate, the final steps involve N-methylation and esterification. N-methylation can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. The carboxylic acid is then converted to its ethyl ester, typically by reaction with ethanol in the presence of an acid catalyst (Fischer esterification) or by using a more reactive acylating agent like thionyl chloride followed by the addition of ethanol.

A plausible synthetic scheme is outlined below:

Image of a plausible synthetic scheme for Ethyl 1-Methyl-4-phenylazepane-4-carboxylate would be depicted here.

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | Oxime Formation | 4-Phenylcyclohexanone, Hydroxylamine | 4-Phenylcyclohexanone oxime |

| 2 | Beckmann Rearrangement | Sulfuric Acid | 5-Phenylazepan-2-one |

| 3 | Lactam Reduction | Lithium Aluminum Hydride | This compound |

| 4 | Carboxylation | (Details on carboxylation) | This compound-4-carboxylic acid |

| 5 | N-Methylation | Methyl Iodide, Base | 1-Methyl-4-phenylazepane-4-carboxylic acid |

Synthesis of Substituted 3-Hydroxy-5-phenylazepane-5-carbonitriles

The synthesis of 3-hydroxy-5-phenylazepane-5-carbonitriles represents a significant synthetic challenge due to the multiple stereocenters and functional groups on the azepane ring. A potential synthetic route can be devised starting from a functionalized piperidine (B6355638) precursor, which undergoes ring expansion.

A reported synthesis of 3-hydroxy-5-phenylazepane-5-carbonitriles involves the use of 2-chloromethyl-4-phenylpiperidine-4-carbonitriles as key intermediates. researchgate.net

Step 1: Synthesis of 2-Chloromethyl-4-phenylpiperidine-4-carbonitriles

The synthesis of the piperidine precursor can be achieved from 2-(2-cyano-2-phenylethyl)aziridines. These aziridines are alkylated with 1-bromo-2-chloroethane, which is then followed by a microwave-assisted 6-exo-tet cyclization and regiospecific ring opening to yield the desired cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. researchgate.net

Step 2: Ring Expansion to 3-Hydroxy-5-phenylazepane-5-carbonitriles

The 2-chloromethyl-4-phenylpiperidine-4-carbonitriles can then undergo a ring expansion reaction to form the azepane ring. This transformation can be promoted by a suitable base, leading to an intramolecular nucleophilic substitution where the piperidine nitrogen attacks the chloromethyl group, followed by rearrangement and incorporation of a hydroxyl group, though the specific mechanism for this transformation from the literature is not detailed. researchgate.net

Alternatively, a de novo synthesis of the azepane ring with the desired functionalities could be envisioned. This might involve the hydroboration of a suitably substituted tetrahydroazepine to introduce the hydroxyl group with regio- and diastereoselectivity. nih.gov The cyano group could be introduced via various cyanation methods, such as the reaction of an appropriate electrophile with a cyanide salt. chemistryviews.orgwikipedia.org

The following table summarizes a potential synthetic approach:

Image of a plausible synthetic scheme for Substituted 3-Hydroxy-5-phenylazepane-5-carbonitriles would be depicted here.

| Step | Starting Material | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | 2-(2-Cyano-2-phenylethyl)aziridine | Alkylation and Cyclization | 2-Chloromethyl-4-phenylpiperidine-4-carbonitrile |

Preparation of N-Substituted Sulfonamide Derivatives

The synthesis of N-substituted sulfonamide derivatives of this compound involves the initial preparation of the parent this compound amine, followed by its reaction with a variety of sulfonyl chlorides.

Step 1: Synthesis of this compound

As previously described, this compound can be synthesized from 4-phenylcyclohexanone. The ketone is first converted to its oxime, which then undergoes a Beckmann rearrangement to the lactam, 5-phenylazepan-2-one. wikipedia.orgmasterorganicchemistry.com Subsequent reduction of the lactam, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the secondary amine, this compound. thieme-connect.com

Step 2: N-Sulfonylation of this compound

The final step is the N-sulfonylation of this compound. This is a well-established reaction where the secondary amine acts as a nucleophile and attacks the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct.

A diverse range of N-substituted sulfonamide derivatives can be prepared by varying the R group on the sulfonyl chloride (R-SO₂Cl). This allows for the introduction of various aryl, alkyl, or heterocyclic moieties, enabling the exploration of structure-activity relationships for research purposes.

The general reaction is as follows:

Image of the general reaction for N-sulfonylation of this compound would be depicted here.

Below is a table illustrating the synthesis of various N-substituted sulfonamide derivatives of this compound with representative sulfonyl chlorides.

| Entry | Sulfonyl Chloride | R Group | Base | Solvent | Product |

| 1 | Benzenesulfonyl chloride | Phenyl | Pyridine | Dichloromethane (B109758) | N-(Phenylsulfonyl)-4-phenylazepane |

| 2 | p-Toluenesulfonyl chloride | 4-Methylphenyl | Triethylamine | Dichloromethane | N-(p-Tolylsulfonyl)-4-phenylazepane |

| 3 | Methanesulfonyl chloride | Methyl | Pyridine | Dichloromethane | N-(Methylsulfonyl)-4-phenylazepane |

| 4 | Dansyl chloride | 5-(Dimethylamino)naphthalen-1-yl | Triethylamine | Dichloromethane | N-(Dansyl)-4-phenylazepane |

| 5 | 2-Naphthalenesulfonyl chloride | Naphthalen-2-yl | Pyridine | Dichloromethane | N-(Naphthalen-2-ylsulfonyl)-4-phenylazepane |

Conformational Analysis and Dynamic Behavior of 4 Phenylazepane Systems

Intrinsic Flexibility and Disorder of Seven-Membered Rings

Seven-membered rings, such as the azepane nucleus, are characterized by a high degree of conformational flexibility. publish.csiro.auresearchgate.net Unlike the more rigid five- and six-membered rings, which have well-defined, low-energy conformations (e.g., envelope and twist for cyclopentane; chair, boat, and twist-boat for cyclohexane), seven-membered rings possess a larger number of low-energy conformations with small energy barriers between them. This leads to a complex potential energy surface with multiple minima and transition states, resulting in significant conformational disorder at room temperature. rsc.org

For cycloheptane (B1346806), the parent carbocycle of azepane, numerous force fields have been proposed to study its pseudorotational equilibria. nih.gov These studies have revealed that cycloheptane and its heterocyclic analogs, including azepane, predominantly adopt twist-chair conformations as their most stable forms. nih.gov The chair conformation is often associated with a transition state. nih.gov The replacement of a carbon atom with a heteroatom like nitrogen in azepane can influence the ring's strain and conformational preferences. Theoretical calculations have shown that substituting a carbon with a nitrogen atom can decrease the ring strain. nih.gov This minimal influence is attributed to the absence of electronic delocalization in the saturated, nonaromatic ring. nih.gov

Influence of Substituents on Azepane Ring Conformations

The inherent conformational flexibility of the azepane ring can be constrained by the introduction of substituents. lifechemicals.comresearchgate.net The size, stereochemistry, and electronic properties of these substituents can bias the conformational equilibrium towards a single or a limited number of preferred conformations. This principle is fundamental in drug design, where a specific conformation is often required for optimal interaction with a biological target. lifechemicals.com

Conformational Effects of Monofluorination

Selective monofluorination has emerged as a powerful tool for regulating the conformation of substituted azepanes. rsc.orgrsc.org A single fluorine atom, when installed diastereoselectively, can significantly bias the azepane ring towards one major conformation. rsc.orgrsc.org This effect was demonstrated in a model disubstituted azepane system with an azido (B1232118) group at C3 and a benzyloxy group at C4 in a trans relationship. publish.csiro.au

In one study, stereoselective monofluorination at the C6 position was investigated. publish.csiro.aursc.org It was found that the conformational outcome was highly dependent on the stereochemistry at the C6 carbon. When the fluorine atom was installed with an S configuration, the azepane ring still exhibited considerable conformational disorder. rsc.org This was attributed to competing conformational preferences, including the diequatorial preference of the larger substituents and the gauche effects of both the azido and fluorine groups. rsc.org However, when the fluorine was introduced with an R configuration at C6, a single conformation was found to strongly dominate in solution. rsc.org This demonstrates that stereoselective monofluorination can effectively "lock" the flexible azepane ring into a preferred shape, but the success of this approach is contingent on the specific stereochemistry of the fluorine substituent. publish.csiro.au

Cooperative Conformational Control by Fluorohydrins

Building on the principles of monofluorination, the introduction of multiple substituents, such as in fluorohydrins, can lead to cooperative conformational control. publish.csiro.auresearchgate.net The interplay of stereoelectronic effects from both the fluorine and hydroxyl groups can result in a aditive conformational bias, further restricting the flexibility of the azepane ring. researchgate.net

In a model azepane system, the conformational effects of concurrent fluorine and hydroxy substitution at C5 and C6 were investigated. publish.csiro.au The study revealed that a strong conformational bias is achieved only when the relative stereochemistry of the fluorine and hydroxyl groups is appropriate to enable cooperative control. publish.csiro.auresearchgate.net For instance, in a tetra-substituted azepane, the combination of a fluorine and a hydroxyl group with a specific relative configuration led to one major conformation dominating, an effect that was more pronounced than with monofluorination alone. researchgate.net This highlights the potential for fine-tuning the conformational landscape of the azepane ring by the judicious placement of multiple functional groups that can act in concert. publish.csiro.au

Pseudorotational Equilibria in Azepane Rings

The conformational flexibility of the azepane ring is often described in terms of pseudorotational equilibria. nih.gov This concept, originally developed for cyclopentane, describes the continuous interconversion between various twist and boat conformations without passing through a high-energy planar state. For seven-membered rings like azepane, the pseudorotational itinerary is more complex, involving a landscape of low-energy twist-chair and boat conformations. nih.gov

Theoretical studies on azepane and related seven-membered heterocycles have shown that the twist-chair conformation is generally the most stable. nih.gov The presence of substituents can significantly alter the relative energies of these conformers, thereby shifting the pseudorotational equilibrium. For example, as discussed previously, a single, strategically placed fluorine atom can create a deep energy minimum for one specific conformation, effectively halting or significantly slowing down the pseudorotation process. rsc.org Understanding these equilibria is crucial for predicting the dominant conformations of substituted azepanes and, by extension, their biological activities.

Theoretical and Experimental Approaches to Conformational Stability

A combination of theoretical calculations and experimental techniques is essential for a comprehensive understanding of the conformational stability of azepane systems.

High-Level Electronic Structure Calculations for Conformational Landscapes

High-level electronic structure calculations have become an indispensable tool for mapping the conformational landscapes of flexible molecules like azepane. nih.govnih.gov Methods such as Møller-Plesset perturbation theory (MP2) and density functional theory (DFT) can be used to calculate the relative energies of different conformers and the energy barriers between them. nih.govresearchgate.net

One study performed a holistic conformational analysis of azepane and other seven-membered heterocycles using high-level electronic structure calculations. nih.gov These calculations confirmed that the twist-chair conformation is the most stable for these systems, with the chair conformation representing a transition state. nih.gov Such computational approaches can provide detailed insights into the complex potential energy surfaces of these rings, guiding the interpretation of experimental data and aiding in the design of molecules with specific conformational properties. nih.gov The accuracy of these calculations is highly dependent on the chosen theoretical method and basis set, and careful validation against experimental data is often necessary. nih.govresearchgate.net

Analysis of Twist-Chair and Chair Conformations and Transition States

The seven-membered azepane ring is flexible and known to exist in several low-energy conformations, primarily twist-chair (TC) and chair (C) forms. In a 4-substituted azepane like 4-phenylazepane, these conformations would differ in the orientation of the phenyl group (axial vs. equatorial).

A thorough conformational analysis, typically employing computational methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be required to determine the relative energies and geometric parameters of these conformers. Such a study would identify the global minimum energy conformation and the energy differences between various stable and transition state structures. For this compound, it would be crucial to analyze the energetic preference for the phenyl group to occupy an axial or equatorial position in both the twist-chair and chair conformations.

Data on Twist-Chair and Chair Conformations of this compound No specific experimental or computational data detailing the relative energies of the twist-chair and chair conformations of this compound, or the transition states between them, were found in the public domain.

Quantification of Ring Strain and Bond Angle Deviations

Azepane rings inherently possess a degree of ring strain due to deviations from ideal bond angles and torsional strain from eclipsed hydrogen atoms. The introduction of a phenyl substituent at the 4-position would further influence this strain.

Quantification of ring strain is typically achieved through computational methods by comparing the heat of formation of the cyclic compound to that of an analogous acyclic, strain-free reference molecule. Analysis of the bond angles within the optimized geometries of the different conformers would reveal deviations from the ideal sp³ bond angle of 109.5°, providing insight into the angle strain at different points in the ring.

Calculated Ring Strain and Bond Angle Deviations for this compound Specific quantitative data on the ring strain energy or a detailed analysis of bond angle deviations for this compound are not available in the reviewed literature.

Dynamic Conformational Processes

The flexibility of the azepane ring leads to dynamic interconversion between its various conformations. The energy barriers associated with these processes and the rates of interconversion can be investigated both computationally and experimentally.

Interconversion Energy Barriers

The energy barriers for conformational interconversions, such as the inversion of the ring from one twist-chair conformation to another, are key parameters defining the dynamic behavior of the molecule. These barriers can be calculated by locating the transition state structures connecting the different conformers on the potential energy surface.

Energy Barriers for Conformational Interconversion of this compound No specific data on the interconversion energy barriers for this compound have been reported.

Investigation of Conformational Interchanges via Variable Temperature NMR Spectroscopy

Variable Temperature (VT) NMR spectroscopy is a powerful experimental technique used to study dynamic conformational processes. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to observe the coalescence of signals as the rate of interconversion between conformers becomes fast on the NMR timescale. From this data, the free energy of activation (ΔG‡) for the conformational interchange can be determined.

A VT-NMR study of this compound would provide crucial experimental data on its ring dynamics. Such an analysis would likely focus on the protons of the azepane ring, whose chemical shifts and coupling constants would be sensitive to the ring's conformation.

Variable Temperature NMR Studies on this compound While VT-NMR has been used to study the dynamics of more complex or derivatized azepane systems, no specific VT-NMR studies or resulting data for the parent this compound molecule were identified in the public scientific literature.

Computational Chemistry and Molecular Modeling of 4 Phenylazepane

Quantum Mechanical Studies

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods allow for the accurate prediction of molecular geometries, energies, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is widely employed to explore the potential energy surface of molecules, enabling the identification of stable conformers and the determination of their relative energies rsc.orgwhiterose.ac.uk. For 4-phenylazepane, DFT calculations can map out the various spatial arrangements of its atoms, particularly focusing on the flexibility of the seven-membered azepane ring and the orientation of the phenyl substituent. Studies on related N-protected phenylazepanes have identified multiple low-energy rotamers arising from the rotation around the N-C bond, with DFT calculations being crucial for optimizing these structures and assessing their stability whiterose.ac.uk. The computational exploration of the conformational space of this compound helps in understanding its behavior in different environments and its potential interactions with other molecules escholarship.orgwhiterose.ac.ukresearchgate.netscience.gov.

Prediction of Reactivity and Stability via Meta-Hybrid DFT

Meta-hybrid Density Functional Theory (DFT) functionals, such as B3LYP, are known for their accuracy in predicting thermochemical properties, reaction barriers, and molecular stability. These functionals incorporate a fraction of exact Hartree-Fock exchange with DFT correlation energy, providing a good balance between accuracy and computational cost researchgate.net. Applying meta-hybrid DFT to this compound can offer insights into its intrinsic stability and potential reaction pathways. For instance, calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can be used to optimize molecular structures and predict transition states, thereby elucidating reaction mechanisms and activation energies relevant to its chemical transformations researchgate.net.

Calculation of Boltzmann Population Ratios of Conformers

Once the stable conformers of this compound are identified and their relative energies determined through DFT calculations, the Boltzmann distribution law can be applied to predict the population of each conformer at a given temperature. This calculation is vital for understanding the dynamic behavior of the molecule in solution, as the most populated conformer often dictates the molecule's macroscopic properties and reactivity. For example, studies on related systems have shown that DFT-predicted Boltzmann population ratios can closely match experimental spectroscopic data, such as those obtained from ¹H NMR analysis rsc.orgrsc.org.

Table 1: Boltzmann Population Ratios of this compound Conformers

| Conformer | Predicted Population (%) at 298 K | Predicted Population (%) at 223 K |

| Conformer A | 66 | 61 |

| Conformer B | 34 | 39 |

Note: These values are illustrative, based on findings from related studies rsc.orgrsc.org. Specific data for this compound may vary.

Intermolecular and Intramolecular Interaction Analysis

Understanding the non-covalent interactions that govern molecular behavior is crucial. Computational methods provide detailed analyses of these interactions, both within a single molecule (intramolecular) and between different molecules (intermolecular).

Analysis of Charge-Dipole Interactions (e.g., C-F···N+)

Charge-dipole interactions are significant non-covalent forces that play a role in molecular recognition and biological activity. These interactions occur between a charged species (or a significant partial charge) and a molecule possessing a dipole moment. While specific examples of C-F···N+ interactions directly involving the parent this compound may not be extensively documented in the provided search results, computational methods are capable of identifying and quantifying such interactions within its structure or in complexes it might form. The nitrogen atom in the azepane ring, with its lone pair of electrons, can act as a Lewis base and participate in dipole-dipole or charge-dipole interactions with suitable partners. Similarly, the phenyl ring can engage in pi-pi stacking or cation-pi interactions. Computational tools can map the electrostatic potential and electron density distribution to reveal regions of positive and negative charge, thereby predicting potential sites for charge-dipole interactions researchgate.netresearchgate.net. The analysis of dipole moments and electrostatic potentials, often derived from DFT calculations, is key to understanding these interactions google.com.

Molecular Dynamics Simulations and Conformational Dynamics

Understanding the dynamic behavior and preferred conformations of molecules is crucial for predicting their biological activity and interactions. While direct molecular dynamics (MD) simulations specifically on this compound for broad biological applications are not extensively detailed in the reviewed literature, related studies highlight the importance of conformational analysis for azepane derivatives.

Density Functional Theory (DFT) calculations have been employed to investigate conformational preferences and energy barriers in related N-protected azepanes. For instance, studies on N-Boc-2-phenylazepane have revealed significant rotation barriers around specific bonds, with a notable barrier of 70.8 kJ/mol for the tert-butoxycarbonyl (Boc) group rotation in DMSO, as determined through Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy and DFT calculations whiterose.ac.uk. These findings underscore the potential for conformational flexibility within the azepane ring system and its substituents, which can influence molecular recognition processes. Such detailed conformational analyses are foundational for understanding how molecules like this compound, or derivatives thereof, might adopt specific orientations when interacting with biological macromolecules. Molecular dynamics simulations, when applied, can further elucidate the ensemble of conformations accessible to such molecules over time, providing a more comprehensive picture of their dynamic behavior in a simulated biological environment nih.gov.

Computational Approaches in Structure-Activity Relationship (SAR) Studies

Computational methods play a pivotal role in deciphering the relationship between a molecule's structure and its biological activity, guiding the design of more potent and selective compounds. This compound and its derivatives have been investigated within SAR frameworks for various biological targets.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target. While this compound itself may not always be the primary ligand in these studies, its structural motif is often incorporated into larger molecules that are docked to specific receptors. For example, in the development of inhibitors for targets like USP5 or FMS-like Tyrosine Kinase-3 (FLT3), molecules containing phenylazepane or related phenyl-heterocyclic scaffolds have been subjected to docking simulations nih.govbiorxiv.org.

These studies typically identify critical amino acid residues within the target protein's active site that are involved in binding, such as hydrophobic interactions, hydrogen bonding, and electrostatic forces. For instance, docking studies for FLT3 inhibitors identified residues like K644, C694, F691, E692, N701, D829, and F830 as crucial for ligand binding within the hydrophobic active site nih.gov. By analyzing the docking poses and scores, researchers can infer how structural modifications to molecules containing the phenylazepane core might enhance or diminish binding affinity and selectivity for a given receptor. Docking studies also aid in understanding the mechanism of action and can guide the design of new analogues with improved interaction profiles science.gov.

Prediction of Pharmacokinetic Profiles

The prediction of pharmacokinetic properties, encompassing Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET), is a critical step in drug discovery to identify compounds with favorable drug-like characteristics. Computational models are widely used to estimate these properties early in the development process.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Unit | Method/Adduct | Reference |

| XlogP (predicted) | 2.4 | - | Calculated | uni.lu |

| CCS | 137.6 | Ų | [M+H]⁺ | uni.lu |

| CCS | 140.0 | Ų | [M+Na]⁺ | uni.lu |

| CCS | 127.6 | Ų | [M]⁺ | uni.lu |

Table 2: Structure-Activity Relationship Insights from Related Studies

| Structural Feature/Modification | Observed Effect on Affinity/Potency | Context/Target Class | Reference |

| Piperidine (B6355638) vs. Azepane Ring | Piperidine ring preferred | CCR2/CCR5 affinity | nih.gov |

| Phenyl ring substitution (e.g., methyl, halogen) | Improved affinity | USP5 inhibitors | biorxiv.org |

| Phenyl ring substitution (e.g., methoxy) | Decreased potency | USP5 inhibitors | biorxiv.org |

Table 3: Conformational Analysis Data for Related Azepane Derivatives

| Compound/System | Parameter/Property | Value | Unit | Method | Reference |

| N-Boc-2-phenylazepane | Rotation Barrier (Boc) | 70.8 | kJ/mol | DFT/VT-NMR | whiterose.ac.uk |

Spectroscopic and Diffraction Based Structural Elucidation in 4 Phenylazepane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the atomic connectivity and electronic environment.

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule, while ¹³C NMR spectroscopy reveals the carbon skeleton. For 4-Phenylazepane, characteristic signals would be expected from the phenyl ring protons and carbons, as well as the aliphatic protons and carbons of the seven-membered azepane ring.

While specific, complete ¹H and ¹³C NMR data for unsubstituted this compound were not fully detailed in the provided search snippets, data from related phenyl-substituted heterocycles, such as phenylpyrrolidines, offer valuable comparative insights. For instance, studies on phenylpyrrolidine derivatives reported aromatic proton signals typically in the δ 7.1-7.5 ppm range, with distinct signals for the aliphatic protons adjacent to the nitrogen atom and the carbon atoms of the ring system, including those bearing the phenyl substituent. rsc.org

Data from a compound containing the this compound moiety, specifically (4-((4-phenylazepan-1-yl)sulfonyl)benzoyl)glycine, provides some indicative signals for the azepane ring. These include phenyl protons in the δ 7.10-7.26 ppm range and aliphatic signals for the azepane ring protons, with assignments in regions such as δ 3.55-3.50 ppm (likely CH₂ adjacent to N), δ 3.22-3.17 ppm (likely CH₂ adjacent to N), δ 2.67-2.61 ppm (possibly a CH), and other signals in the δ 1.59-2.67 ppm range for the remaining ring protons. biorxiv.org

The ¹³C NMR spectra of related compounds typically show signals for the phenyl carbons in the δ 120-140 ppm range, with the ipso-carbon attached to the phenyl ring appearing at higher field compared to typical aromatic carbons. Aliphatic carbons within the azepane ring, particularly those adjacent to the nitrogen atom, are expected to resonate at distinct chemical shifts, influenced by the electron-donating or withdrawing nature of substituents. rsc.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Related Phenyl-Substituted Heterocycles and the this compound Moiety

| Proton/Carbon Type | Compound/Moiety | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

| Phenyl Protons | Phenylpyrrolidine derivatives | 7.1-7.5 (m) | 120-140 (aromatic region) | rsc.org |

| Phenyl Protons | (4-Phenylazepan-1-yl) moiety | 7.10-7.26 (m) | 120-140 (aromatic region) | biorxiv.org |

| CH₂ adjacent to N (Azepane/Pyrrolidine) | Phenylpyrrolidine derivatives | ~3.39 (q) | ~49.2 | rsc.org |

| CH₂ adjacent to N (Azepane) | (4-Phenylazepan-1-yl) moiety | 3.55-3.50 (m), 3.22-3.17 (m) | - | biorxiv.org |

| CH adjacent to Phenyl (Azepane) | (4-Phenylazepan-1-yl) moiety | ~2.67-2.61 (m) | ~62.8 (analogous) | rsc.orgbiorxiv.org |

| Aliphatic Ring Carbons | Phenylpyrrolidine derivatives | Various (m) | ~62.8, ~49.2, ~36.3, ~23.2 | rsc.org |

| Aliphatic Ring Carbons | (4-Phenylazepan-1-yl) moiety | Various (m) | ~36.3, ~23.2 (inferred) | biorxiv.org |

Note: Data for phenylpyrrolidines rsc.org are presented as analogous structural information. Data for the (4-phenylazepan-1-yl) moiety biorxiv.org are from a larger molecule and may not represent the isolated compound.

Dynamic NMR (VT-NMR) is a powerful technique used to study the interconversion of conformers or the rates of chemical exchange processes. This is particularly relevant for cyclic molecules like azepanes, which can exist in multiple conformations. Studies on related systems, such as N-Boc-protected azepanes and piperidines, have employed VT-NMR to determine energy barriers for processes like the rotation of the tert-butoxycarbonyl (Boc) group. researchgate.netnd.edu These studies have shown that dynamic processes can be observed by monitoring changes in NMR peak positions and shapes as a function of temperature. For example, the rate of rotation of a carbamate (B1207046) group has been quantified, providing insights into the molecule's flexibility and the influence of substituents on these dynamic processes. researchgate.net While specific dynamic NMR studies on unsubstituted this compound were not detailed in the provided snippets, the methodology is directly applicable to understanding its conformational landscape.

¹⁹F NMR spectroscopy is essential for the characterization of compounds containing fluorine atoms. It offers high sensitivity and a wide chemical shift range, making it ideal for identifying and quantifying fluorinated species. While direct ¹⁹F NMR data for this compound itself was not found in the provided results, this technique is routinely used for fluorinated derivatives of various heterocycles, including pyrrolidines and piperidines, allowing for the confirmation of fluorine incorporation and its specific position within the molecule. princeton.edumdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by analyzing its vibrational modes.

FT-IR spectroscopy is widely used to identify the presence of specific functional groups based on their characteristic absorption frequencies. For this compound, key functional groups expected to show distinct IR absorptions include the phenyl ring and the aliphatic C-H bonds of the azepane ring.

Typical FT-IR spectra of phenyl-substituted heterocycles and compounds containing the azepane moiety exhibit characteristic bands. These include C-H stretching vibrations for aromatic rings typically above 3000 cm⁻¹ and for aliphatic C-H bonds below 3000 cm⁻¹. Aromatic C=C stretching vibrations are often observed in the 1600-1450 cm⁻¹ region, while C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can be indicative of the substitution pattern on the phenyl ring. rsc.orgbiorxiv.orglibretexts.orglibretexts.org For example, studies on related compounds show absorptions around 1599-1607 cm⁻¹ for aromatic C=C stretches and bands around 747-691 cm⁻¹ for out-of-plane bending, indicative of phenyl substitution. rsc.orgbiorxiv.org

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Band Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to probe the electronic transitions within a molecule. It provides insights into the electronic structure by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. For organic molecules, UV-Vis spectra are primarily influenced by the presence of chromophores, such as pi-electron systems and heteroatoms with lone pairs. The absorption maxima (λmax) and extinction coefficients (ε) observed in a UV-Vis spectrum can be correlated with the energy of the electronic transitions, thereby providing information about the molecule's electronic configuration, conjugation, and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific UV-Vis spectroscopic data for this compound itself was not detailed in the provided search results, this technique is crucial for characterizing compounds with aromatic systems. The phenyl group in this compound is expected to exhibit characteristic absorption bands in the UV region, typically around 200-280 nm, due to π→π* transitions. Modifications to the azepane ring or the phenyl substituent can lead to shifts in these absorption bands, providing valuable data for electronic structure analysis and potentially estimating the HOMO-LUMO band gap. Understanding these electronic properties is vital for applications involving light absorption or emission.

Mass Spectrometry

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound, offering critical evidence for its identity and purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an ion. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is crucial for confirming the molecular formula of synthesized compounds and identifying impurities.

In the context of this compound research, HRMS has been applied to derivatives. For instance, a study characterizing a derivative, (4-((4-phenylazepan-1-yl)sulfonyl)benzoyl)glycine, reported HRMS data that confirmed its elemental composition.

| Technique | Ion Type | Formula | Calculated m/z | Observed m/z |

| HRMS (ESI) | [M+H]⁺ | C₂₁H₂₅N₂O₅S | 417.1484 | 417.1484 |

This precise agreement between calculated and observed mass values strongly supports the proposed structure of the derivative.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry, particularly for polar and thermally labile compounds. It is effective in generating intact molecular ions, often protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, which are then analyzed by the mass spectrometer. ESI is widely used in conjunction with High-Resolution Mass Spectrometry (HRMS) for accurate mass determination, as well as in liquid chromatography-mass spectrometry (LC-MS) for analyzing complex mixtures and reaction products.

As noted in the HRMS section, ESI was employed to ionize the derivative (4-((4-phenylazepan-1-yl)sulfonyl)benzoyl)glycine. The ESI-MS analysis provided a measured m/z value corresponding to a deprotonated species.

| Technique | Ion Type | Observed m/z |

| ESI-MS | [M-H]⁻ | 415.40 |

This data complements HRMS by providing a different ionization mode and mass value, further aiding in the structural confirmation of related compounds.

X-ray Diffraction (XRD) Crystallography

Determination of Solid-State Molecular Structure and Conformation

While direct X-ray diffraction data for this compound was not found in the provided search snippets, XRD studies are critical for establishing the definitive solid-state structure and conformation of such cyclic amine compounds. For this compound, XRD would reveal the specific conformation of the seven-membered azepane ring (e.g., chair, boat, or twist-boat forms), the orientation of the phenyl substituent relative to the ring, and any conformational preferences influenced by crystal packing forces. Such detailed structural information is essential for structure-activity relationship studies and for understanding the physical properties of the crystalline material.

Compound List:

this compound

this compound, HCl

(4-((4-phenylazepan-1-yl)sulfonyl)benzoyl)glycine

Mechanistic Organic Chemistry of 4 Phenylazepane Reactions

Exploration of Reaction Pathways and Intermediates

The reactivity of 4-phenylazepane can be understood through the lens of its structural features. The presence of the nitrogen atom within the seven-membered ring influences electron distribution and potential reaction sites. For instance, transformations involving the azepane ring itself, or reactions occurring at the phenyl substituent, are key areas of investigation. Studies on the lithiation of N-Boc-2-phenylazepane, for example, reveal complex behavior where electrophiles can attack either at the alpha position to the nitrogen or at the ortho position of the phenyl ring, depending on the electrophile's coordination ability and the reaction conditions whiterose.ac.uk. This suggests distinct intermediate species and reaction pathways are accessible, driven by factors such as steric hindrance and electronic effects.

Role of Catalysis in this compound Transformations

Catalysis plays a pivotal role in enabling and controlling the transformations of this compound and related structures, allowing for selective functionalization and the construction of more complex molecules.

While direct literature evidence focusing on this compound as a substrate in organocatalytic asymmetric reactions is limited in the provided search results, related cyclic amines have been studied. For instance, organocatalytic conjugate additions of cyclic amines to α,β-unsaturated esters have been reported, where a selenourea-thiourea organocatalyst facilitated the reaction with high enantioselectivity nih.gov. This highlights the potential for organocatalysis to induce chirality in reactions involving amine nucleophiles, a principle that could be extended to functionalized azepanes.

Transition metal catalysis is a significant area for manipulating this compound and related structures. Palladium catalysis has been employed in the cross-coupling of α-halo eneformamides to synthesize functionalized azepanes, demonstrating high yields and stereoselectivity escholarship.orgacs.org. Palladium-catalyzed Suzuki coupling has also been utilized in the synthesis of conductive polymers incorporating phenylazepane-2-one monomers researchgate.net.

Copper catalysis has been explored in trifluoromethylthiolation and radical cyclization reactions of N-phenylpent-4-enamides to form SCF3-substituted γ-lactams, showcasing copper's ability to mediate radical processes mdpi.com. Iridium catalysis has been instrumental in developing methods for ring expansion and functionalization of cyclic amino alcohols to access azepane scaffolds, including enantioselective reductive cyclizations chemrxiv.org. Furthermore, iridium catalysts have been used in photoredox catalysis for the synthesis of azepanes from piperidines via ring expansion doi.org. N-phenylazepane itself has been used as a base in rhodium-catalyzed asymmetric deracemization of ketones, achieving high enantiomeric excess acs.org.

Acid-exchanged clays, such as Maghnite-H⁺, have been employed as heterogeneous catalysts for the cationic polymerization of monomers like phenylazepane-2-one with pyrrole (B145914) or thiophene (B33073) to create conductive copolymers aphrc.orgresearchgate.net. These reactions typically occur under mild conditions, yielding polymers with enhanced solubility and conductivity aphrc.orgresearchgate.net. The mechanism involves the clay catalyst providing active sites that facilitate the polymerization process, leading to the formation of poly[(phenylazepane-2-one)-co-(pyrrole)] or similar materials aphrc.orgresearchgate.net.

Photochemical Reaction Mechanisms

Photochemistry offers unique pathways for transforming organic molecules, and this compound and its derivatives can participate in such reactions.

While direct literature evidence for Norrish-Type I cleavage specifically applied to this compound is not immediately apparent in the provided search results, this photochemical process is a known mechanism for the α-cleavage of carbonyl compounds, leading to radical intermediates that can undergo rearrangements. If a carbonyl group were present on the azepane ring, or if a phenylazepane derivative contained a suitable chromophore, Norrish-type I cleavage could potentially initiate radical-mediated rearrangements or fragmentation pathways. Photoredox catalysis, which often involves radical intermediates, has been used in ring-expansion reactions of piperidines to azepanes doi.org and in the α-amino bicycloalkylation of amines rsc.org, indicating the broader applicability of photochemistry in azepane chemistry.

Applications of 4 Phenylazepane in Advanced Materials Research

Synthesis of Novel Polymeric Materials

Research has focused on utilizing phenylazepane-2-one, a derivative related to the 4-phenylazepane structure, as a monomer for synthesizing novel conductive polymers. These efforts aim to overcome limitations such as poor solubility and processability often associated with traditional conductive polymers.

Copolymers based on Phenylazepane-2-one (e.g., with Pyrrole (B145914), Thiophene)

Significant research has been conducted on the copolymerization of phenylazepane-2-one with common conductive monomers like pyrrole and thiophene (B33073). For instance, a novel conductive copolymer, poly[(phenylazepane-2-one)-co-(pyrrole)], abbreviated as poly(PAP), has been synthesized using an eco-friendly catalyst, acid-exchanged clay (Maghnite-H+), under mild conditions at room temperature aphrc.orgdntb.gov.uaresearchgate.net. This synthesis achieved a high yield of 85% aphrc.org. Similarly, copolymers of phenylazepane-2-one with thiophene, denoted as poly(PAT), have also been developed, employing a solid catalyst derived from acid-treated natural clay researchgate.netresearchgate.net. These copolymerization strategies aim to integrate the structural benefits of the azepane ring system with the inherent conductivity of the pyrrole or thiophene backbones.

Engineering Conductive Polymers with Enhanced Solubility

A primary challenge in the application of conductive polymers is their limited solubility in common organic solvents, which hinders their processability and integration into devices researchgate.netresearchgate.net. The incorporation of phenylazepane-2-one into polymer chains has proven effective in addressing this issue. The resulting copolymers, such as poly(PAP) and poly(PAT), exhibit significantly improved solubility in a variety of common solvents aphrc.orgresearchgate.netresearchgate.netresearchgate.net. This enhanced solubility is attributed to the presence of the phenylazepane moiety, which disrupts the tight packing of polymer chains, thereby increasing their affinity for solvents. This characteristic is crucial for enabling solution-based processing techniques, such as spin-coating or inkjet printing, for applications in electronics and sensors aphrc.orgresearchgate.netresearchgate.net.

Property Modulation in Materials Science

The integration of phenylazepane-based structures into polymers can influence various material properties beyond conductivity and solubility.

Enhancing Flexibility and Strength in Advanced Polymers

Information directly detailing the enhancement of flexibility and strength in advanced polymers through the use of this compound or its derivatives was not found in the provided search results. While general statements about polymer formulations leading to improved mechanical performance exist in broader chemical contexts benchchem.com, specific research linking this compound to enhanced flexibility and strength in advanced polymers was not identified.

Development of Nanomaterials with Specific Functionalities

The provided search results did not yield specific information regarding the development of nanomaterials with specific functionalities using this compound or its derivatives. The primary focus of the available research was on the synthesis and characterization of conductive copolymers.

Characterization of Material Properties